molecular formula C20H12N4O2S B2890875 N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203189-10-9

N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2890875
CAS No.: 1203189-10-9
M. Wt: 372.4
InChI Key: WZYDSBWNSAXIMI-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a phenylbenzoxazole-based organic compound . It has been synthesized and studied for its condensed-state emission enhancement . The compound is known to exhibit emission enhancement due to the prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state .


Synthesis Analysis

The synthesis of this compound involves treating N-(benzoxazol-2-yl)hydrazinecarboxamide with different isatin derivatives . The yield of the synthesis process is reported to be 82% .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phenylbenzoxazole-based organic structure . Theoretical investigations indicate that the prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state is responsible for the emission enhancement .


Physical and Chemical Properties Analysis

The melting range of the compound is reported to be between 270-280°C . Other physical and chemical properties such as IR, MS, and 1H-NMR have also been reported .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel heterocyclic compounds involving thiadiazole scaffolds due to their significant biological properties. For instance, a study detailed the synthesis of heterocyclic compounds incorporating thiadiazole and benzamide groups, highlighting their potential as anticancer agents. The compounds were synthesized under microwave irradiation and evaluated against various human cancer cell lines, showing promising anticancer activity and good oral drug-like behavior (Tiwari et al., 2017)[https://consensus.app/papers/microwaveassisted-facile-synthesis-anticancer-tiwari/b0804ea23a135827b778c826ec35e2cf/?utm_source=chatgpt].

Antimicrobial and Anticancer Activities

Several studies have explored the antimicrobial and anticancer potentials of compounds structurally related to N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. For example, compounds designed and synthesized with variations in the thiadiazole moiety exhibited promising antibacterial activity against various pathogens and demonstrated significant anticancer activities across multiple cancer cell lines, indicating their potential for further development as therapeutic agents (Ravinaik et al., 2021)[https://consensus.app/papers/design-synthesis-anticancer-evaluation-ravinaik/e81e41e8bb7e52b2ba4298dfe03e4ac5/?utm_source=chatgpt].

Carbonic Anhydrase Inhibition

Metal complexes of heterocyclic sulfonamide derivatives, incorporating thiadiazole structures, have shown strong inhibitory properties against carbonic anhydrase enzymes. These enzymes are crucial for various physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma and edema. The novel metal complexes synthesized were found to be more potent inhibitors than both the parent ligand and acetazolamide, a standard inhibitor (Büyükkıdan et al., 2013)[https://consensus.app/papers/synthesis-characterization-metal-complexes-sulfonamide-büyükkıdan/2f7e0ed89b5f547d9f88d9eeab018028/?utm_source=chatgpt].

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Some compounds exhibited significant activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for the development of new nematicides (Liu et al., 2022)[https://consensus.app/papers/design-synthesis-nematocidal-activity-novel-liu/740681b637e65e308ad5be992163f550/?utm_source=chatgpt].

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2S/c25-19(12-8-9-15-17(11-12)24-27-23-15)21-14-5-3-4-13(10-14)20-22-16-6-1-2-7-18(16)26-20/h1-11H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYDSBWNSAXIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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